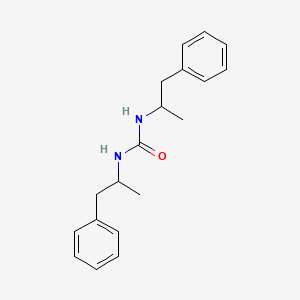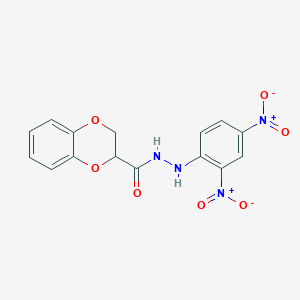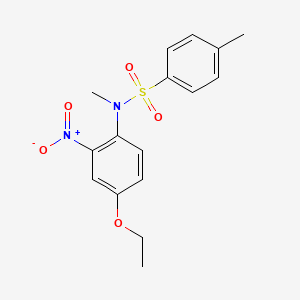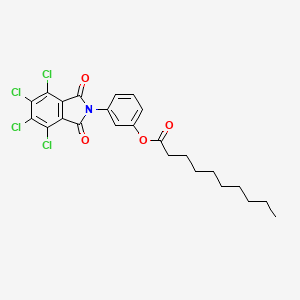![molecular formula C16H19NO B12477566 [(1S)-1-(furan-2-yl)ethyl][(1S)-1-phenylbut-3-en-1-yl]amine](/img/structure/B12477566.png)
[(1S)-1-(furan-2-yl)ethyl][(1S)-1-phenylbut-3-en-1-yl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1S)-1-(furan-2-yl)ethyl][(1S)-1-phenylbut-3-en-1-yl]amine is an organic compound that features both a furan ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-1-(furan-2-yl)ethyl][(1S)-1-phenylbut-3-en-1-yl]amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the furan-2-yl and phenylbut-3-en-1-yl precursors.
Coupling Reaction: The key step involves coupling these two precursors using a suitable amine coupling reagent under controlled conditions.
Purification: The product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the coupling reaction efficiently.
Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pressure, and reagent addition.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[(1S)-1-(furan-2-yl)ethyl][(1S)-1-phenylbut-3-en-1-yl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The furan and phenyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield furan-2-carboxylic acid derivatives.
Reduction: Can produce more saturated amine derivatives.
Substitution: Results in substituted furan or phenyl derivatives.
Scientific Research Applications
[(1S)-1-(furan-2-yl)ethyl][(1S)-1-phenylbut-3-en-1-yl]amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design and development.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of novel materials.
Biological Studies: It is used in studies to understand its interaction with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of [(1S)-1-(furan-2-yl)ethyl][(1S)-1-phenylbut-3-en-1-yl]amine involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate signaling pathways, leading to various biological effects such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- [(1S)-1-(furan-2-yl)ethyl][(1S)-1-phenylpropyl]amine
- [(1S)-1-(furan-2-yl)ethyl][(1S)-1-phenylbutyl]amine
Uniqueness
[(1S)-1-(furan-2-yl)ethyl][(1S)-1-phenylbut-3-en-1-yl]amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C16H19NO |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
(1S)-N-[(1S)-1-(furan-2-yl)ethyl]-1-phenylbut-3-en-1-amine |
InChI |
InChI=1S/C16H19NO/c1-3-8-15(14-9-5-4-6-10-14)17-13(2)16-11-7-12-18-16/h3-7,9-13,15,17H,1,8H2,2H3/t13-,15-/m0/s1 |
InChI Key |
KWKSNHQEOUOGQF-ZFWWWQNUSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CO1)N[C@@H](CC=C)C2=CC=CC=C2 |
Canonical SMILES |
CC(C1=CC=CO1)NC(CC=C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-nitrophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B12477483.png)

![2-methylpropyl 4-{[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetyl]amino}benzoate](/img/structure/B12477486.png)

![5-Bromo-2-[(2-chlorophenyl)methyl]isoindole-1,3-dione](/img/structure/B12477505.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B12477507.png)
![4-methyl-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12477514.png)
![N-benzyl-N-(2-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}phenyl)methanesulfonamide](/img/structure/B12477521.png)

![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-cyclopropylacetamide](/img/structure/B12477538.png)


![3-[(2-chlorobenzyl)sulfanyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazole](/img/structure/B12477547.png)
![N~2~-(2,5-dichlorophenyl)-N-[2-(methylsulfanyl)phenyl]-N~2~-(methylsulfonyl)alaninamide](/img/structure/B12477549.png)
